2-(4-(10-([1,1'-Biphenyl]-4-yl)anthracen-9-yl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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Overview
Description
Preparation Methods
The synthesis of 2-(4-(10-([1,1’-Biphenyl]-4-yl)anthracen-9-yl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves a multi-step process. One common method includes the Suzuki coupling reaction, where 9-bromo-anthracene derivatives react with arylboronic acids in the presence of a palladium catalyst . The reaction conditions often involve the use of solvents like tetrahydrofuran (THF) and bases such as potassium carbonate (K2CO3) under an inert atmosphere . Industrial production methods may scale up this process, optimizing reaction conditions to improve yield and purity.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of anthraquinone derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst, converting it into dihydroanthracene derivatives.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, where substituents like nitro groups (NO2) or halogens (Cl, Br) are introduced using reagents such as nitric acid (HNO3) or halogenating agents
Scientific Research Applications
2-(4-(10-([1,1’-Biphenyl]-4-yl)anthracen-9-yl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several scientific research applications:
Organic Electronics: It is used as a host material in OLEDs, contributing to efficient and stable blue light emission.
Photon Upconversion: The compound is employed in triplet–triplet annihilation photon upconversion systems, enhancing the efficiency of light-harvesting devices.
Fluorescent Probes: Due to its strong fluorescence properties, it is utilized in biological imaging and as a fluorescent probe in various biochemical assays.
Mechanism of Action
The mechanism of action of this compound in OLEDs involves its role as a host material that facilitates the transport of electrons and holes, leading to efficient recombination and light emission. The molecular structure allows for balanced charge transport, reducing energy loss and enhancing device performance . In photon upconversion systems, the compound acts as an annihilator, absorbing low-energy photons and re-emitting them as higher-energy photons through triplet–triplet annihilation .
Comparison with Similar Compounds
Compared to other anthracene derivatives, 2-(4-(10-([1,1’-Biphenyl]-4-yl)anthracen-9-yl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exhibits unique properties such as higher thermal stability and better charge transport capabilities . Similar compounds include:
9,10-Diphenylanthracene: Known for its high fluorescence quantum yield and use in OLEDs.
Anthracene-9-carboxylic acid: Utilized in the synthesis of various dyes and as a precursor in organic synthesis.
9,10-Dimethylanthracene: Employed in triplet–triplet annihilation upconversion systems due to its efficient energy transfer properties.
Properties
Molecular Formula |
C38H33BO2 |
---|---|
Molecular Weight |
532.5 g/mol |
IUPAC Name |
4,4,5,5-tetramethyl-2-[4-[10-(4-phenylphenyl)anthracen-9-yl]phenyl]-1,3,2-dioxaborolane |
InChI |
InChI=1S/C38H33BO2/c1-37(2)38(3,4)41-39(40-37)30-24-22-29(23-25-30)36-33-16-10-8-14-31(33)35(32-15-9-11-17-34(32)36)28-20-18-27(19-21-28)26-12-6-5-7-13-26/h5-25H,1-4H3 |
InChI Key |
JTRZZNBWLWWIFS-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C3=C4C=CC=CC4=C(C5=CC=CC=C53)C6=CC=C(C=C6)C7=CC=CC=C7 |
Origin of Product |
United States |
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